molecular formula C17H19N3O5 B4139315 4-[(2-methoxyethyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide

4-[(2-methoxyethyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide

Cat. No. B4139315
M. Wt: 345.3 g/mol
InChI Key: GNHSQZHWBLBNQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2-methoxyethyl)amino]-N-(3-methoxyphenyl)-3-nitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MEANB and is known for its unique properties that make it an ideal candidate for various research studies.

Scientific Research Applications

MEANB has been extensively studied for its potential applications in scientific research. It has been shown to have anti-cancer properties and has been studied for its potential use in cancer treatment. MEANB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, MEANB has been studied for its potential use in the treatment of inflammatory diseases such as arthritis.

Mechanism of Action

The exact mechanism of action of MEANB is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer and neurodegenerative diseases. MEANB has also been shown to have anti-inflammatory properties.
Biochemical and Physiological Effects:
MEANB has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. MEANB has also been shown to reduce inflammation and oxidative stress in the brain, which may be beneficial in the treatment of neurodegenerative diseases. Additionally, MEANB has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

MEANB has a number of advantages for lab experiments. It is a relatively stable compound that can be easily synthesized. MEANB is also relatively easy to work with and can be used in a variety of different assays. However, MEANB does have some limitations. It is not very soluble in water, which can make it difficult to work with in certain applications. Additionally, MEANB can be toxic in high doses, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on MEANB. One potential avenue of research is the development of new cancer treatments based on MEANB. Additionally, MEANB may be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is also needed to fully understand the mechanism of action of MEANB and its potential side effects. Overall, MEANB is a promising compound that has the potential to be used in a variety of different scientific research applications.

properties

IUPAC Name

4-(2-methoxyethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5/c1-24-9-8-18-15-7-6-12(10-16(15)20(22)23)17(21)19-13-4-3-5-14(11-13)25-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNHSQZHWBLBNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-methoxyethylamino)-N-(3-methoxyphenyl)-3-nitrobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.